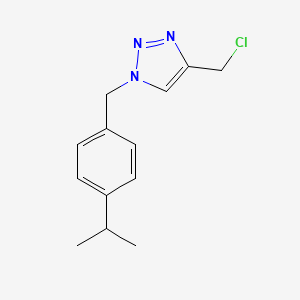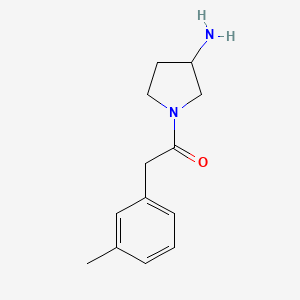![molecular formula C12H12ClN3S B1467407 5-(6-クロロ-2-メチルピリミジン-4-イル)-4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジン CAS No. 1281358-46-0](/img/structure/B1467407.png)
5-(6-クロロ-2-メチルピリミジン-4-イル)-4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジン
説明
The compound “5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a complex organic molecule that contains a pyrimidine ring and a thieno[3,2-c]pyridine ring. The pyrimidine ring is substituted with a chlorine atom and a methyl group, while the thieno[3,2-c]pyridine ring is fused with a tetrahydro ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and thieno[3,2-c]pyridine rings. The chlorine and methyl substituents on the pyrimidine ring would likely have a significant impact on the compound’s chemical properties and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorine atom could increase the compound’s polarity, potentially affecting its solubility in various solvents .科学的研究の応用
殺菌活性
“5-(6-クロロ-2-メチルピリミジン-4-イル)-4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジン”を含むピリミジンアミン誘導体は、その優れた殺菌活性により、有望な農業用化合物として特定されています . これらは、他の殺菌剤とは異なる作用機序を持っており、そのため、殺虫剤耐性株に対しても有効です .
新規誘導体の合成
“5-(6-クロロ-2-メチルピリミジン-4-イル)-4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジン”は、新規ピリミジンアミン誘導体の合成における基本化合物として使用できます . これらの新規化合物は、殺菌活性など、さまざまな用途のために設計および合成できます .
殺虫剤耐性に関する研究
“5-(6-クロロ-2-メチルピリミジン-4-イル)-4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジン”を含むピリミジンアミン誘導体の研究は、殺虫剤耐性の開発に関する貴重な洞察を提供することができます . これにより、耐性株に効果的な新規殺虫剤の設計に役立ちます .
プリオン病治療における潜在的な用途
“5-(6-クロロ-2-メチルピリミジン-4-イル)-4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジン”とは直接関係ありませんが、特定の2-アミノピリミジン誘導体が、プリオン病の治療のための潜在的な薬物候補として特定されていることは注目に値します . さらなる研究により、"5-(6-クロロ-2-メチルピリミジン-4-イル)-4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジン"またはその誘導体に同様の潜在的な可能性が明らかになる可能性があります .
金属錯体化のための配位子
“5-(6-クロロ-2-メチルピリミジン-4-イル)-4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジン”とは直接関係ありませんが、4-ピリジニルピリミジンは、金属錯体化のための配位子として広く使用されています . これは、配位化学および触媒作用における潜在的な用途を示唆しています .
作用機序
Target of Action
Similar compounds have been found to inhibit src/abl kinases , which play crucial roles in cellular signaling pathways.
Mode of Action
Based on its structural similarity to other pyrimidinamine derivatives, it may interact with its targets (such as src/abl kinases) by binding to the active site, thereby inhibiting their activity .
Biochemical Pathways
Src/abl kinases, which are potential targets of this compound, are involved in numerous cellular processes, including cell division, survival, and migration . Therefore, inhibition of these kinases could affect these pathways and their downstream effects.
Result of Action
If this compound does indeed inhibit src/abl kinases, it could potentially lead to a decrease in cell proliferation and migration, and an increase in programmed cell death or apoptosis .
将来の方向性
生化学分析
Biochemical Properties
5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a role in several biochemical reactions. It interacts with enzymes such as kinases and phosphatases, influencing their activity. This compound can bind to specific proteins, altering their conformation and function. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The interactions of 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine with biomolecules are crucial for its biochemical activity .
Cellular Effects
The effects of 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine on cells are diverse. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. This compound may affect various cell types, including cancer cells, by modulating signaling cascades such as the MAPK and PI3K pathways. These changes can result in altered cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating them. This compound may also interact with DNA or RNA, influencing gene expression. The molecular mechanism of 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves complex biochemical processes that are essential for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its activity. Long-term exposure to 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine may result in cumulative effects on cells, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. High doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities. Understanding the metabolic pathways of 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is essential for predicting its biological effects and potential therapeutic uses .
Transport and Distribution
The transport and distribution of 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation. The distribution of 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine within different cellular compartments affects its function and interactions with biomolecules .
Subcellular Localization
The subcellular localization of 5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its biological effects .
特性
IUPAC Name |
5-(6-chloro-2-methylpyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3S/c1-8-14-11(13)6-12(15-8)16-4-2-10-9(7-16)3-5-17-10/h3,5-6H,2,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLGCFVNBAKHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC3=C(C2)C=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B1467324.png)
![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1467327.png)
![{1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467328.png)
![{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467329.png)
![{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467331.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467335.png)
![1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467337.png)

![(1-{[4-(Methylsulfanyl)phenyl]methyl}pyrrolidin-3-yl)methanol](/img/structure/B1467339.png)

![{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467343.png)

![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467346.png)
![1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467347.png)
